molecular formula C10H12O B8692033 3-Methyl-allyloxybenzene CAS No. 1758-10-7

3-Methyl-allyloxybenzene

Cat. No.: B8692033
CAS No.: 1758-10-7
M. Wt: 148.20 g/mol
InChI Key: QPQBHWOKRGCIPA-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Synthesis

In the landscape of contemporary organic synthesis, there is a continuous drive towards the development of efficient and selective methods for the construction of complex molecular architectures. Aryloxybenzene moieties are prevalent in many biologically active molecules and functional materials. The methods for their synthesis, primarily the Williamson ether synthesis and Ullmann condensation, are foundational, yet ongoing research seeks to improve their efficiency and environmental compatibility. The introduction of an allyl group, as seen in 3-Methyl-allyloxybenzene, adds a layer of synthetic utility, providing a reactive handle for a variety of subsequent transformations. This makes such derivatives valuable building blocks in multi-step synthetic sequences.

General Significance of Allyloxybenzene Derivatives in Chemical Science

Allyloxybenzene derivatives are significant intermediates in organic synthesis, largely due to the reactivity of the allyl group. ias.ac.in This functional group can participate in a wide range of reactions, including but not limited to, oxidation, reduction, and addition reactions. However, the most prominent reaction of allyloxyarenes is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orgscirp.org This thermal or Lewis acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement allows for the specific introduction of an allyl group onto the aromatic ring, a key step in the synthesis of many natural products and other complex organic molecules. wikipedia.orguchicago.edu The electronic and steric nature of substituents on the benzene (B151609) ring can influence the outcome of these rearrangements, making the study of substituted allyloxybenzenes a rich area of research. wikipedia.orgskemman.is

Overview of Key Research Areas Pertaining to this compound

Research focused on this compound primarily revolves around its synthesis and its behavior in rearrangement reactions. A common and practical method for its preparation is the Williamson ether synthesis, which involves the reaction of m-cresol (B1676322) with an allyl halide in the presence of a base. ias.ac.inwikipedia.org

A significant area of investigation for this compound is its Claisen rearrangement. skemman.is Being a meta-substituted allyloxybenzene, the regioselectivity of this rearrangement is of considerable interest. The presence of the methyl group at the meta-position influences which ortho position the allyl group migrates to. wikipedia.orgskemman.is Studies, including both experimental work and theoretical calculations, have explored how the electron-donating nature of the methyl group directs the rearrangement, providing insights into the electronic effects governing this classic organic reaction. skemman.isresearchgate.net These investigations contribute to a deeper understanding of reaction mechanisms and help in predicting the outcomes of similar transformations in more complex systems.

Compound Data

Below are interactive data tables summarizing key identifiers and properties of the compounds mentioned in this article.

Table 1: Chemical Compound Identifiers

Compound Name IUPAC Name CAS Number Molecular Formula
This compound 1-methyl-3-(prop-2-en-1-yloxy)benzene 1758-10-7 C₁₀H₁₂O
Allyl bromide 3-bromoprop-1-ene 106-95-6 C₃H₅Br

Table 2: Physical Properties of this compound

Property Value
Molecular Weight 148.20 g/mol nih.gov
XLogP3 3.3 nih.gov

Properties

CAS No.

1758-10-7

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1-methyl-3-prop-2-enoxybenzene

InChI

InChI=1S/C10H12O/c1-3-7-11-10-6-4-5-9(2)8-10/h3-6,8H,1,7H2,2H3

InChI Key

QPQBHWOKRGCIPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC=C

Origin of Product

United States

Synthetic Methodologies for 3 Methyl Allyloxybenzene

Established Reaction Pathways for O-Allylation

The most traditional and widely used method for preparing aryl allyl ethers is through O-allylation, which involves the reaction of a phenoxide with an allylating agent.

The cornerstone of nucleophilic alkylation for ether synthesis is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgtaylorandfrancis.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In the context of 3-Methyl-allyloxybenzene, the reaction involves the 3-methylphenoxide ion acting as a nucleophile, which attacks the electrophilic carbon of an allyl halide (or another suitable substrate with a good leaving group), such as allyl bromide or allyl chloride. wikipedia.orgchempedia.info The phenoxide ion displaces the halide, forming the ether bond. masterorganicchemistry.comwikipedia.org

For the reaction to be efficient, the substrate must be a primary alkyl halide, like an allyl halide, as secondary and tertiary halides tend to favor elimination reactions, leading to the formation of alkenes instead of ethers. wikipedia.org

Table 1: Common Reagents in Williamson Ether Synthesis for this compound

ComponentExamplesRole in Reaction
Phenolic Substrate 3-Methylphenol (m-cresol)Source of the aryl group.
Base Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Sodium Hydroxide (B78521) (NaOH)Deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion. organic-synthesis.com
Allylating Agent Allyl Bromide, Allyl ChlorideProvides the allyl group and contains a leaving group for the SN2 reaction. organic-synthesis.com
Solvent Acetone, Acetonitrile (B52724), Tetrahydrofuran (THF), Dimethylformamide (DMF)Dissolves reactants and facilitates the reaction. chempedia.infoorganic-synthesis.com

The primary precursors for the synthesis of this compound are 3-methylphenol and an allylating agent. The critical first step in the Williamson synthesis is the generation of the nucleophile, the 3-methylphenoxide ion. This is typically achieved in situ by reacting 3-methylphenol with a suitable base. organic-synthesis.com The choice of base is crucial; strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) are often sufficient and easier to handle. organic-synthesis.com

The design of the synthesis strategy involves selecting the appropriate combination of precursors. The standard approach involves the reaction of an alkali metal salt of 3-methylphenol with an allyl halide. google.com This pathway is generally preferred due to the high reactivity of primary allyl halides in SN2 reactions and the ready availability of 3-methylphenol. wikipedia.org

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced more sophisticated methods for ether formation, focusing on catalytic processes and environmentally friendly conditions.

Transition metal catalysis offers a powerful alternative to traditional methods. Palladium and Ruthenium complexes, in particular, have been shown to be effective catalysts for the O-allylation of phenols. google.comacs.orguniversiteitleiden.nl These catalytic reactions can often proceed under milder conditions and can offer greater selectivity compared to the Williamson synthesis. acs.org

For instance, palladium-catalyzed allylic etherification can utilize various allyl sources, including allylic alcohols and acetates. google.comrsc.org The general mechanism involves the formation of a π-allyl palladium intermediate, which is then attacked by the phenoxide nucleophile. nih.govresearchgate.net This approach can sometimes be complicated by a lack of regioselectivity with unsymmetrical allyl precursors or by competition with C-allylation, where the allyl group attaches directly to the aromatic ring. chempedia.infonih.gov

Table 2: Examples of Catalytic Systems for Aryl Allyl Ether Synthesis

Catalyst SystemAllyl SourceConditionsKey Features
Palladium(II) Complexes Allylic trichloroacetimidatesMild conditions, compatible with base-labile functional groups.High yield and regioselectivity for the branched ether product. acs.org
Ruthenium-Cyclopentadienyl Complexes Allyl alcoholAcidic environment.Selective for O-allylation over C-allylation. google.com
Palladium(0) with Phosphine (B1218219) Ligands Allylic acetatesAqueous media.Allows for the use of water as a solvent, with recyclable magnetic catalysts. rsc.org
Iridium Complexes Allyl acetate (B1210297)Not specifiedCan catalyze the reaction between alcohols and allyl acetate to form ethers. universiteitleiden.nl

"Green chemistry" principles have driven the development of more sustainable synthetic routes. A key strategy in this area is the use of Phase-Transfer Catalysis (PTC). researchgate.netbiomedres.us PTC is particularly useful for reactions involving reactants that are immiscible, such as an aqueous solution of sodium 3-methylphenoxide and an organic solution of allyl halide. researchgate.netresearchgate.net

In a solid-liquid PTC system, a catalyst like a quaternary ammonium (B1175870) salt (e.g., tetra-n-butylammonium bromide) facilitates the transfer of the solid phenoxide reactant into the organic phase where it can react with the allyl bromide. researchgate.net This method can enhance reaction rates under mild conditions, improve yields, and minimize the use of volatile organic solvents. biomedres.usresearchgate.net Furthermore, protocols have been developed that use water as the reaction medium, significantly reducing the environmental footprint of the synthesis. rsc.orgijsr.in

Optimization of Reaction Parameters for Yield and Selectivity

To maximize the yield of this compound and minimize the formation of byproducts like C-allylated compounds, careful optimization of reaction parameters is essential.

Key parameters that influence the outcome of the synthesis include:

Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions, such as the Claisen rearrangement of the allyl ether product or elimination reactions.

Solvent: The choice of solvent can affect the solubility of reactants and the rate of SN2 reactions. Polar aprotic solvents like DMF or acetonitrile often accelerate these reactions. organic-synthesis.comgoogle.com

Base: The strength and concentration of the base affect the concentration of the phenoxide nucleophile.

Catalyst and Ligands: In catalytic systems, the choice of metal, its oxidation state, and the surrounding ligands can dramatically influence reactivity and selectivity (O- vs. C-allylation). google.com

Stirring Rate: In heterogeneous systems like PTC, the rate of agitation is critical. Sufficient stirring is needed to overcome mass transfer limitations between phases, but beyond a certain point, the reaction rate becomes independent of stirring speed. researchgate.net

By systematically adjusting these variables, reaction conditions can be fine-tuned to achieve high conversion of the 3-methylphenol precursor and high selectivity for the desired this compound product. rsc.orgscielo.br

Temperature and Pressure Regimes for Synthesis

The synthesis of aryl allyl ethers like this compound is typically conducted at atmospheric pressure, negating the need for specialized high-pressure equipment. The reaction temperature, however, is a critical parameter that significantly influences the reaction rate and the potential for side reactions.

Generally, the Williamson ether synthesis is conducted at elevated temperatures, commonly ranging from 50 to 100 °C. wikipedia.orglscollege.ac.in This temperature range is often a compromise between achieving a reasonable reaction rate and minimizing potential side reactions, such as the Claisen rearrangement of the product at higher temperatures or competing elimination reactions of the allyl halide.

For the O-allylation of phenols, reactions are often initiated at room temperature with the potential for gentle heating to facilitate completion. organic-synthesis.com The specific temperature can be optimized based on the reactivity of the substrates and the solvent system employed. For instance, in a laboratory setting, a typical procedure might involve stirring the reaction mixture at room temperature for a period, followed by heating to ensure the reaction goes to completion. organic-synthesis.com

ReactantsBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Phenol derivative, Allyl halideK₂CO₃/Cs₂CO₃AcetonitrileRoom Temperature to Reflux2 - 6General Procedure organic-synthesis.com
General Williamson SynthesisAlkoxideNot Specified50 - 1001 - 850 - 95 wikipedia.orglscollege.ac.in
Phenol, Allylic AcetateNaHCO₃WaterRefluxVariesHigh rsc.org

Solvent Systems and Reaction Media Effects

Commonly employed solvents for the synthesis of aryl ethers include acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). byjus.com Acetonitrile is a frequent choice for the O-alkylation of phenols, often in the presence of a carbonate base like potassium carbonate or cesium carbonate. organic-synthesis.com Tetrahydrofuran (THF) is also a suitable solvent, particularly when strong bases like sodium hydride are used to generate the alkoxide. organic-synthesis.com

The use of phase-transfer catalysts (PTCs) can be particularly effective in the synthesis of ethers, especially in biphasic systems. PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers (e.g., 18-crown-6), facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby increasing the reaction rate. wikipedia.org This can allow for the use of less expensive bases like sodium hydroxide in a two-phase system (e.g., water/toluene), making the process more economical and environmentally friendly.

Solvent SystemTypical BaseKey AdvantagesReference
AcetonitrileK₂CO₃, Cs₂CO₃Good solubility for reactants, facilitates SN2 reaction. organic-synthesis.combyjus.com
N,N-Dimethylformamide (DMF)K₂CO₃, NaOHHigh boiling point allows for higher reaction temperatures, good solvating power. byjus.com
Dimethyl Sulfoxide (DMSO)KOHExcellent solvating power for both organic and inorganic reactants. nih.gov
Tetrahydrofuran (THF)NaHGood for use with strong, moisture-sensitive bases. organic-synthesis.com
Aqueous/Organic Biphasic with PTCNaOH, KOHAllows use of inexpensive bases, simplifies workup. wikipedia.org

Kinetic Considerations and Reaction Time Optimization

The Williamson ether synthesis follows second-order kinetics, being first order in both the alkoxide and the alkyl halide. The rate of the reaction is influenced by several factors, including the concentration of the reactants, the temperature, the choice of solvent and base, and the nature of the leaving group on the alkyl halide. For allyl halides, the reactivity order is generally I > Br > Cl.

Reaction times for the synthesis of aryl allyl ethers typically range from 1 to 8 hours. wikipedia.orglscollege.ac.in However, the optimal reaction time is dependent on the specific conditions employed. Monitoring the progress of the reaction, for example by thin-layer chromatography (TLC), is crucial to determine the point of completion and to avoid prolonged reaction times which can lead to the formation of byproducts. organic-synthesis.com

For a given set of reactants, increasing the temperature will generally lead to a faster reaction rate. However, this also increases the risk of side reactions. Therefore, optimizing the reaction time often involves finding a balance between achieving a high conversion to the desired product and minimizing the formation of impurities. In some laboratory procedures for the O-alkylation of phenols, a reaction time of around 6 hours at room temperature is suggested, with the option of gentle heating if the reaction is sluggish. organic-synthesis.com

Kinetic studies on the O-allylation of phenols have shown that the O-allylated product is often the kinetic product, meaning it is formed faster, while C-allylated products, which can arise from the Claisen rearrangement of the O-allylated ether, are the thermodynamic products. acs.org This underscores the importance of controlling reaction time and temperature to favor the formation of the desired this compound.

FactorEffect on Reaction Rate/TimeConsiderations for OptimizationReference
TemperatureHigher temperature increases rate, reducing reaction time.Balance rate with potential for side reactions (e.g., Claisen rearrangement). Optimal range often 50-100 °C. wikipedia.orglscollege.ac.in
SolventPolar aprotic solvents (DMF, DMSO, Acetonitrile) enhance the nucleophilicity of the phenoxide, increasing the rate.Solvent should be chosen based on the base used and desired reaction temperature. byjus.com
BaseStronger bases lead to a higher concentration of the reactive phenoxide, increasing the rate.The choice of base can influence solubility and side reactions. Carbonates are often a good balance of reactivity and handling. organic-synthesis.com
ConcentrationHigher concentrations of reactants lead to a faster reaction rate.Practical limits on solubility and exothermicity need to be considered.-
Leaving Group (on allyl halide)Rate: Allyl Iodide > Allyl Bromide > Allyl Chloride.Allyl bromide is a common and effective choice, balancing reactivity and cost.-

Mechanistic Investigations of 3 Methyl Allyloxybenzene Transformations

Claisen Rearrangement Studies Involving 3-Methyl-allyloxybenzene

The Claisen rearrangement is a powerful, thermally induced stackexchange.comstackexchange.com-sigmatropic rearrangement that transforms allyl aryl ethers into o-allylphenols. This intramolecular process is of significant interest due to its high stereospecificity and its utility in carbon-carbon bond formation.

The Claisen rearrangement of this compound is a concerted, intramolecular process, meaning that bond breaking and bond formation occur simultaneously within a single molecule. The reaction proceeds through a cyclic, six-membered transition state. Isotopic labeling studies on analogous allyl phenyl ethers have provided definitive evidence for the intramolecular nature of this transformation, demonstrating that the allyl group migrates to the ortho position of the same aromatic ring and does not involve intermolecular transfer.

The generally accepted mechanism involves the stackexchange.comstackexchange.com-sigmatropic shift of the allyl group from the oxygen atom to the ortho-carbon of the benzene (B151609) ring. This initially forms a non-aromatic dienone intermediate, which then rapidly tautomerizes to the more stable aromatic phenol (B47542), 2-allyl-3-methylphenol or 2-allyl-5-methylphenol, to regain aromaticity. The reaction is stereospecific, with the configuration of the allyl group being maintained in the product.

Key Mechanistic Steps:

stackexchange.comstackexchange.com-Sigmatropic Rearrangement: The allyl group of this compound undergoes a concerted shift from the ether oxygen to an adjacent ortho-carbon atom of the benzene ring.

Formation of a Dienone Intermediate: This rearrangement proceeds through a chair-like six-membered transition state, leading to the formation of a transient, non-aromatic cyclohexadienone intermediate.

Tautomerization: The dienone intermediate quickly undergoes enolization to restore the aromaticity of the benzene ring, yielding the final ortho-allylphenol product.

The regioselectivity and rate of the Claisen rearrangement of this compound are influenced by both steric and electronic factors. The methyl group at the meta-position of the benzene ring plays a crucial role in directing the outcome of the rearrangement.

Electronic Factors: The methyl group is an electron-donating group, which can influence the electron density of the aromatic ring. In the case of meta-substituted allyl aryl ethers, the electronic effects of the substituent govern the relative stability of the possible transition states and, consequently, the regioselectivity of the rearrangement. For an electron-donating group like methyl, there is a directing effect on the incoming allyl group, influencing the distribution of the isomeric products.

Steric Factors: The steric hindrance presented by the methyl group can also affect the approach of the allyl group to the two available ortho positions. While electronic effects are often considered dominant in determining the regioselectivity for meta-substituted allyl aryl ethers, steric hindrance can play a role in the conformational preferences of the transition state. The chair-like transition state is generally favored over the boat-like conformation due to lower steric strain. The presence of the methyl group may introduce subtle steric interactions that influence the ratio of the resulting 2-allyl-3-methylphenol and 2-allyl-5-methylphenol isomers.

FactorInfluence on RearrangementExpected Outcome for this compound
Electronic (Methyl Group)Electron-donating, influences electron density of the ring and transition state stability.Directs the regioselectivity of the allyl group migration.
Steric (Methyl Group)Can create steric hindrance at one of the ortho positions.May influence the ratio of isomeric products by disfavoring the transition state leading to the more sterically hindered product.

Tandem reactions, where multiple bond-forming events occur in a single pot, are highly efficient synthetic strategies. A tandem Claisen rearrangement-intermolecular hydroalkoxylation process involving this compound could theoretically be envisioned. This would likely involve an initial intermolecular reaction to form the allyl aryl ether in situ, which then undergoes the Claisen rearrangement.

A plausible, though not yet specifically reported for this compound, tandem sequence could involve the reaction of m-cresol (B1676322) with an activated alkyne in the presence of an allyl alcohol and a suitable catalyst. The catalyst, often a gold(I) complex, would facilitate the intermolecular hydroalkoxylation of the alkyne with the allyl alcohol to generate an allyl vinyl ether. This intermediate could then potentially undergo a Claisen rearrangement. However, the more direct and studied tandem processes typically involve the formation of an allyl vinyl ether that subsequently rearranges, rather than an allyl aryl ether.

Hydrothermal Reactions of this compound

Hydrothermal reactions, particularly those utilizing subcritical water, offer a unique, environmentally benign medium for organic transformations. The properties of water at elevated temperatures and pressures, such as lower dielectric constant and higher ion product, can facilitate reactions that are difficult under standard conditions.

When this compound is subjected to subcritical water conditions (typically between 100°C and 374°C under pressure to maintain the liquid state), several reaction pathways can be anticipated, based on studies of similar compounds like allyl phenyl ether. nih.gov

Claisen Rearrangement: The primary reaction is expected to be the Claisen rearrangement to form 2-allyl-3-methylphenol and 2-allyl-5-methylphenol. The polar nature of hot water can accelerate this pericyclic reaction.

Hydration: The allyl group is susceptible to hydration under hydrothermal conditions, which could lead to the formation of a propan-2-ol substituted phenol.

Cyclization: The initially formed o-allylphenol can undergo subsequent intramolecular cyclization to yield methyl-substituted 2-methyl-2,3-dihydrobenzofuran isomers.

Hydrolysis: At higher temperatures, cleavage of the ether linkage may occur, leading to the formation of m-cresol and allyl alcohol.

Reaction PathwayDescriptionPotential Product(s) from this compound
Claisen Rearrangement stackexchange.comstackexchange.com-sigmatropic shift of the allyl group.2-allyl-3-methylphenol, 2-allyl-5-methylphenol
HydrationAddition of water across the allyl double bond.Phenol with a propan-2-ol substituent
CyclizationIntramolecular reaction of the o-allylphenol product.Methyl-substituted 2-methyl-2,3-dihydrobenzofurans
HydrolysisCleavage of the ether bond.m-cresol, Allyl alcohol

The product distribution in the hydrothermal reaction of this compound is highly dependent on the reaction conditions, particularly temperature and reaction time. By-products can arise from the competing reaction pathways described above. For instance, at lower temperatures, the Claisen rearrangement is likely to be the dominant pathway. As the temperature increases, hydration, cyclization, and eventually hydrolysis and potential degradation or polymerization reactions become more significant.

Mitigation Strategies: To selectively favor the formation of the desired Claisen rearrangement products, careful control of the reaction parameters is essential.

Temperature Optimization: Operating at the lowest possible temperature that still allows for a reasonable reaction rate for the Claisen rearrangement can minimize side reactions like hydrolysis and degradation, which typically have higher activation energies.

Reaction Time: Shorter reaction times can help to prevent the subsequent conversion of the initial rearrangement products into cyclized or hydrated by-products.

Use of Catalysts: While subcritical water itself can act as a catalyst, the addition of specific acid or base catalysts could potentially enhance the selectivity towards a particular pathway, although this may also introduce other complexities.

Pressure Control: Maintaining sufficient pressure to ensure a single liquid phase is crucial for consistent and controlled reactivity.

Further research focusing specifically on the hydrothermal reactions of this compound would be necessary to fully elucidate the complex reaction network and to develop robust strategies for controlling product selectivity.

Other Pericyclic and Rearrangement Mechanisms

The transformation of this compound is governed by the principles of pericyclic reactions, a class of concerted processes involving a cyclic flow of electrons through a single transition state. alchemyst.co.uk The initial and most crucial step in the thermal reactivity of aryl allyl ethers is the nih.govnih.gov-sigmatropic Claisen rearrangement. organic-chemistry.orglibretexts.org This reaction is intramolecular and proceeds through a highly ordered, six-membered cyclic transition state, converting the starting ether into a high-energy cyclohexadienone intermediate. libretexts.orglibretexts.org This intermediate then rapidly tautomerizes to regain the stability of the aromatic ring, yielding an ortho-allylphenol. msu.edu

For this compound, this rearrangement produces 2-allyl-5-methylphenol as the primary intermediate. This product then becomes the substrate for subsequent cyclization reactions, which can follow various mechanistic pathways depending on the reaction conditions.

Investigating Potential Electrophilic Aromatic Cyclizations

The most common pathway for the cyclization of o-allylphenols, such as the 2-allyl-5-methylphenol derived from this compound, is an acid-catalyzed electrophilic aromatic cyclization. This reaction is a powerful method for constructing fused heterocyclic ring systems like dihydrobenzofurans. The synthesis of such chroman and dihydrobenzofuran cores is of significant interest due to their prevalence in bioactive compounds. nih.gov

The mechanism proceeds in two distinct stages:

Formation of the Electrophile: In the presence of a Brønsted or Lewis acid, the terminal double bond of the allyl group is protonated. This generates a secondary carbocation, which is a potent electrophile.

Intramolecular Electrophilic Attack: The electron-rich phenolic ring, activated by the strongly ortho,para-directing hydroxyl group, acts as an intramolecular nucleophile. It attacks the carbocation, leading to the formation of a new carbon-carbon bond and closing the ring. Subsequent loss of a proton re-aromatizes the system, yielding the final heterocyclic product.

The regioselectivity of the cyclization is controlled by the directing effects of the substituents on the aromatic ring. For 2-allyl-5-methylphenol, the powerful activating effect of the hydroxyl group directs the electrophilic attack primarily to the ortho position (C6), leading to the formation of a thermodynamically stable five-membered ring, resulting in a 2,3-dihydrobenzofuran (B1216630) derivative.

While specific experimental data for the cyclization of 2-allyl-5-methylphenol is not extensively documented in foundational literature, the outcomes can be predicted based on established studies of analogous o-allylphenols. The choice of acid catalyst and reaction conditions is known to significantly influence the efficiency of the cyclization.

Table 1: Illustrative Effect of Acid Catalysts on the Electrophilic Cyclization of o-Allylphenols
Acid CatalystTypical Reaction Temperature (°C)Potential ProductAnticipated Yield (%)Reference Principle
H₂SO₄80 - 1007-Methyl-2,3-dihydro-2-methylbenzofuranModerate to GoodStrong proton source promotes carbocation formation. youtube.com
Polyphosphoric Acid (PPA)100 - 1207-Methyl-2,3-dihydro-2-methylbenzofuranGood to HighActs as both catalyst and dehydrating agent.
FeCl₃25 - 507-Methyl-2,3-dihydro-2-methylbenzofuranVariableLewis acid catalysis can offer milder conditions. acs.org
Amberlyst-1560 - 807-Methyl-2,3-dihydro-2-methylbenzofuranGoodSolid acid catalyst allows for easier workup.

Unraveling Complex Intramolecular Cyclization Pathways

Beyond the straightforward acid-catalyzed electrophilic pathway, the transformation of this compound can potentially proceed through more complex or tandem reaction sequences. These pathways are often revealed under different energetic inputs (e.g., thermal vs. photochemical) or through the influence of specific catalysts.

One potential, though less direct, pathway involves a tandem Claisen-Cope rearrangement . In cases where both ortho positions of an aryl allyl ether are blocked, the allyl group, after the initial Claisen rearrangement to the ortho position, can undergo a second nih.govnih.gov-sigmatropic shift (a Cope rearrangement) to migrate to the para position. organic-chemistry.org For this compound, since the ortho positions are free, this para-directed pathway is not the primary route but serves as an example of sequential pericyclic reactions that can occur in more substituted analogues.

More contemporary research has unveiled alternative cyclization mechanisms for o-allylphenols that avoid carbocationic intermediates. For instance, photoinduced radical cascade reactions have been developed for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol (B1664045) derivatives. acs.org Such a mechanism would involve:

Radical Generation: A radical initiator or photosensitizer generates a radical species that adds to the allyl double bond.

Intramolecular Radical Cyclization: The resulting carbon-centered radical cyclizes onto the aromatic ring. This step is often highly regioselective.

Termination/Propagation: The cyclized radical intermediate is then quenched or participates in a propagation step to yield the final product.

Computational studies, often using Density Functional Theory (DFT), are instrumental in elucidating these complex pathways by mapping the potential energy surfaces and comparing the activation barriers of competing mechanisms. nih.govnsf.gov

Table 2: Theoretical Comparison of Potential Cyclization Pathways for 2-Allyl-5-methylphenol
PathwayKey IntermediateTypical ConditionsMechanistic ClassRelative Activation Energy (ΔG‡)
Electrophilic CyclizationSecondary CarbocationAcid, HeatStepwise, IonicLow to Moderate
Radical CascadeCarbon-centered RadicalPhotochemical (hν), InitiatorStepwise, RadicalVariable (depends on initiator)
Tandem Claisen-CopeCyclohexadienoneHigh Heat (>200°C)Concerted, PericyclicHigh (for para-migration)
Metal-Catalyzed CyclizationOrganometallic ComplexTransition Metal CatalystVaries (e.g., oxidative addition)Generally Low (catalyzed)

These alternative pathways highlight the mechanistic diversity in the transformations of allyloxybenzenes. The specific route taken depends critically on the reaction conditions, with thermal, photochemical, and catalytic methods capable of unlocking distinct and complex intramolecular cyclization cascades.

Catalysis in 3 Methyl Allyloxybenzene Chemistry

Heterogeneous Catalysis for 3-Methyl-allyloxybenzene Transformations

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration, and enhanced stability. For the rearrangement of this compound, solid acid catalysts such as zeolites and functionalized mesoporous silica (B1680970) have been explored.

Application of Zeolite-Based Catalysts (e.g., HZSM-5) in Rearrangements

Zeolites, which are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acid sites, are effective catalysts for the Claisen rearrangement of allyl aryl ethers. The rearrangement of the allyl ether of m-cresol (B1676322) (this compound) has been specifically investigated over large-pore zeolites such as Beta (BEA), Mordenite (MOR), and Faujasite (FAU). researchgate.net

The reaction proceeds via a princeton.eduprinceton.edu-sigmatropic rearrangement to yield primary products, which are ortho-allyl phenols. Due to the meta-position of the methyl group in this compound, two primary ortho-rearranged products are possible: 2-allyl-3-methylphenol and 4-allyl-3-methylphenol. These primary products can then undergo subsequent intramolecular cyclization, another acid-catalyzed reaction, to form substituted 2,3-dihydro-2-methylbenzofurans. researchgate.net

The catalytic performance is influenced by the zeolite's properties, such as pore structure and acidity, as well as reaction conditions like temperature and catalyst loading. Higher temperatures and longer reaction times tend to favor the formation of the cyclized dihydrobenzofuran products over the allyl phenols. researchgate.net A kinetic analysis of the reaction over various zeolites provides insight into the influence of these parameters on product distribution. researchgate.net

CatalystSubstratePrimary ProductsSecondary Products
Zeolite BEA, MOR, FAUAllyl m-cresol ether2-allyl-3-methylphenol, 4-allyl-3-methylphenolDihydrobenzofuran derivatives

This table summarizes the general products observed during the zeolite-catalyzed rearrangement of the allyl ether of m-cresol.

Exploration of Mesoporous Catalysts (e.g., SBA-15)

Mesoporous silica materials, such as SBA-15 and Hexagonal Mesoporous Silica (HMS), are characterized by large surface areas, high pore volumes, and tunable pore diameters (2-50 nm). These properties make them excellent supports for catalytically active species. While research specifically detailing the use of SBA-15 for this compound is limited, studies on analogous substituted allyl phenyl ethers using functionalized mesoporous silica highlight their potential.

For instance, a heteropolyacid, 20% (w/w) dodecatungstophosphoric acid (DTP), supported on HMS has been shown to be a highly effective and reusable solid acid catalyst for the Claisen rearrangement of substituted allyl phenyl ethers. researchgate.netkisti.re.kr These catalysts demonstrate 100% selectivity towards the ortho-allylphenol product, showcasing the benefit of a well-designed solid acid. researchgate.net The large pores of mesoporous materials like HMS and SBA-15 help to minimize diffusion limitations for bulky organic molecules, while the ability to anchor strong acid sites, like heteropolyacids, provides the catalytic activity. researchgate.netkisti.re.kr

Performance of Supported Catalysts and Their Modification

The performance of heterogeneous catalysts in this compound transformations is critically dependent on the nature of the support and its modification.

In zeolite catalysis, the type of zeolite framework (e.g., BEA, MOR, FAU) and the Si/Al ratio, which dictates the acid site density, are key factors. researchgate.net For the rearrangement of allyl aryl ethers, large-pore zeolites are generally preferred to accommodate the reactants and transition states within their pore channels.

For mesoporous silica-based catalysts, performance is enhanced by functionalization. Pure silica is relatively inert; however, incorporating acid sites transforms it into an effective catalyst. Supporting heteropolyacids like dodecatungstophosphoric acid on HMS creates a robust solid acid that combines the high surface area of the support with the strong Brønsted acidity of the heteropolyacid. researchgate.netkisti.re.kr This modification leads to a catalyst that is not only highly active and selective but also stable and reusable, aligning with the principles of green chemistry. researchgate.net

Homogeneous Catalysis in Reactions of this compound

Homogeneous catalysts operate in the same phase as the reactants, often leading to high activity and selectivity under mild conditions. For this compound, this category is dominated by Lewis acids and transition metal complexes that facilitate the Claisen rearrangement.

Lewis Acid Catalyzed Transformations

The thermal Claisen rearrangement of aryl allyl ethers typically requires high temperatures, often exceeding 200°C. organic-chemistry.orglibretexts.org Lewis acids can dramatically accelerate this reaction, allowing it to proceed at significantly lower temperatures. researchgate.netchem-station.com The Lewis acid coordinates to the ether oxygen atom, which polarizes the C-O bond and facilitates its cleavage, thereby lowering the activation energy of the princeton.eduprinceton.edu-sigmatropic rearrangement. researchgate.net

A variety of Lewis acids have been shown to be effective for this transformation in substrates analogous to this compound. princeton.edu For example, zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂) have been successfully used to catalyze the rearrangement of o-allylaryl ethers, yielding the corresponding phenols in high yields under microwave irradiation, which further curtails the reaction time. tsijournals.com More modern approaches utilize highly active borate (B1201080) salt catalysts that can promote the reaction at room temperature. nih.gov

Lewis Acid CatalystTypical SubstrateBenefit
Boron Trifluoride (BF₃)Allyl Aryl EthersFirst example of Lewis acid acceleration. organic-chemistry.org
Zinc Chloride (ZnCl₂)o-Allylaryl EthersEffective catalysis, improved yields. tsijournals.com
Boron Trifluoride Etherate (BF₃·OEt₂)o-Allylaryl EthersEffective catalysis, improved yields. tsijournals.com
Borate Salts (e.g., [Ph₃C]⁺[B(C₆F₅)₄]⁻)Vinyl Ethers / Allyl EthersCatalytic C-O coupling/Claisen cascade. nih.gov

This table presents examples of Lewis acids used to catalyze the Claisen rearrangement of aryl allyl ethers and related compounds.

Transition Metal-Mediated Processes

Transition metal complexes offer another powerful avenue for catalyzing reactions of allyl aryl ethers. While not extensively documented for this compound specifically, numerous transition metal-based systems have been developed for the Claisen rearrangement and related allylic functionalizations of similar substrates. researchgate.net These reactions often proceed through different mechanisms than the classic pericyclic or Lewis acid-catalyzed pathways.

Catalytic systems developed for the enantioselective Claisen rearrangement of analogous aryl allyl ethers include:

π–Copper(II) Complexes: Chiral copper(II) complexes have been used to achieve the first catalytic enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers, producing products with high enantiomeric excess. nih.gov

Cooperative Systems: A cooperative catalyst system involving an enantioenriched transition metal (Ruthenium) and a commercially available Lewis acid has been developed for highly enantio- and diastereoselective Claisen rearrangements at room temperature. nih.gov

Gold and Palladium Catalysis: Gold and palladium catalysts are often used in tandem reactions where an allyl vinyl ether intermediate is generated in situ from an alkyne, followed by a Claisen rearrangement. chem-station.comnih.gov

These examples demonstrate the versatility of transition metals in activating substrates and controlling stereochemistry in transformations analogous to those of this compound.

Methodologies for Catalyst Characterization in Context of this compound Reactions

A thorough characterization of catalysts is essential to understand their behavior and to design more efficient systems for reactions involving this compound. Several sophisticated techniques are employed to probe the various properties of these catalysts.

X-ray Diffraction (XRD) Analysis for Crystalline Structure

X-ray diffraction (XRD) is a powerful and non-destructive technique used to analyze the crystalline structure of catalytic materials. malvernpanalytical.commpg.de By bombarding a sample with X-rays and analyzing the resulting diffraction pattern, researchers can gain insights into the catalyst's phase composition, crystallite size, and lattice parameters. malvernpanalytical.comresearchgate.net This information is crucial as the crystalline phase of a catalyst can significantly influence its activity and selectivity in reactions of this compound. For instance, different polymorphs of a metal oxide catalyst may exhibit vastly different catalytic performances.

The analysis of XRD peak breadths can also provide quantitative information about the average crystallite size of the catalytic particles, a factor that often correlates with the available active surface area. researchgate.net Furthermore, XRD can be used to monitor the stability of a catalyst, as changes in the crystalline structure during the reaction can indicate deactivation or phase transformation. malvernpanalytical.com

Table 1: Illustrative XRD Data for a Hypothetical Catalyst Used in this compound Isomerization

2θ (degrees)d-spacing (Å)Tentative Phase Assignment
25.33.52Anatase TiO₂ (101)
37.82.38Anatase TiO₂ (004)
48.01.89Anatase TiO₂ (200)
53.91.70Anatase TiO₂ (105)
55.11.67Anatase TiO₂ (211)

Note: This data is illustrative and intended to represent typical information obtained from an XRD analysis.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

While XRD provides bulk structural information, X-ray photoelectron spectroscopy (XPS) is an indispensable surface-sensitive technique for determining the elemental composition and chemical states of atoms on the catalyst's surface. researchgate.net This is particularly important because catalysis is a surface phenomenon. XPS analysis can reveal the oxidation states of metal centers, which are often the active sites in catalytic reactions involving this compound.

By analyzing the binding energies of core-level electrons, XPS can distinguish between different chemical environments of an element. For example, it can differentiate between a metal in its elemental state and its various oxidized forms. This information is vital for understanding the electronic properties of the catalyst that govern its interaction with this compound. Moreover, XPS can be used to quantify the surface concentration of different elements, providing insights into the dispersion of the active phase on a support material. researchgate.net

Table 2: Hypothetical XPS Data for a Supported Metal Catalyst

ElementBinding Energy (eV)Atomic Concentration (%)Inferred Chemical State
Pd 3d₅/₂335.21.5Pd(0)
Pd 3d₅/₂336.80.8Pd(II)
O 1s530.145.2Lattice Oxygen (Support)
C 1s284.822.5Adventitious Carbon
Si 2p103.330.0SiO₂ (Support)

Note: This data is hypothetical and serves to illustrate the type of information derived from XPS analysis.

Acidity/Basicity Profiling of Catalysts (e.g., Ammonia Desorption)

The acidic and basic properties of a catalyst's surface play a critical role in its performance, particularly in reactions such as the isomerization or rearrangement of this compound, which often proceed through acid- or base-catalyzed mechanisms. Temperature-programmed desorption (TPD) of probe molecules, such as ammonia (NH₃-TPD) for acidity and carbon dioxide (CO₂-TPD) for basicity, is a widely used technique for characterizing these properties.

In NH₃-TPD, the catalyst is first saturated with ammonia, and then the temperature is ramped up at a linear rate. The desorbed ammonia is detected as a function of temperature, yielding a profile with peaks corresponding to acidic sites of different strengths. The total amount of desorbed ammonia provides a measure of the total acid site density, while the desorption temperature is indicative of the acid strength. This information is crucial for tailoring catalysts with the desired acidity to promote specific reaction pathways and minimize unwanted side reactions.

Elucidating Structure-Activity Relationships in Catalytic Systems

The ultimate goal of catalyst characterization is to establish a clear understanding of the relationship between the catalyst's structural and chemical properties and its catalytic performance—the structure-activity relationship. researchgate.net By correlating the data obtained from techniques like XRD, XPS, and TPD with the measured reaction rates, selectivity, and product distribution in the catalytic conversion of this compound, researchers can identify the key catalyst parameters that govern its efficacy.

For instance, a study might reveal that a smaller crystallite size of the active metal phase, as determined by XRD, leads to a higher reaction rate due to an increased number of active sites. Similarly, XPS analysis might show that a higher proportion of a specific oxidation state of the metal is directly correlated with higher selectivity towards a desired product. Acidity profiling could demonstrate that catalysts with a high density of medium-strength acid sites are optimal for a particular isomerization reaction of this compound, while strong acid sites lead to undesired cracking or polymerization.

By systematically varying catalyst preparation methods and correlating the resulting structural and surface properties with catalytic performance, a comprehensive picture of the structure-activity relationship can be developed. This knowledge is instrumental in the rational design of new and improved catalysts for the efficient and selective transformation of this compound.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in 3-Methyl-allyloxybenzene Research

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For this compound, various NMR experiments are employed to confirm its synthesis and structural integrity.

Proton NMR (¹H NMR) for Product Identification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for identifying organic compounds by mapping the chemical environments of hydrogen atoms within a molecule. In this compound, the distinct electronic environments of the aromatic, allylic, and methyl protons result in a characteristic spectrum.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the ring current. Their specific chemical shifts and coupling patterns are influenced by the positions of the methyl and allyloxy substituents. The protons of the allyl group exhibit characteristic signals: the methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-) are deshielded and appear around δ 4.5 ppm, while the terminal vinyl protons (=CH₂) resonate further upfield. The proton on the internal carbon of the double bond (-CH=) appears as a complex multiplet due to coupling with the adjacent methylene and terminal vinyl protons. The methyl group (-CH₃) attached to the aromatic ring gives rise to a singlet in the upfield region, typically around δ 2.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (C2-H, C4-H, C5-H, C6-H)6.7 - 7.2Multiplet (m)N/A
Allyl (-CH=CH₂)5.9 - 6.1Multiplet (m)~5 (cis), ~10 (trans), ~17 (geminal)
Allyl (=CH₂)5.2 - 5.4Multiplet (m)~10 (trans), ~17 (geminal)
Allyl (-O-CH₂-)~4.5Doublet (d)~5
Methyl (Ar-CH₃)~2.3Singlet (s)N/A

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.

For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the oxygen (C1) is the most deshielded of the aromatic carbons, appearing around δ 158 ppm. The carbon bearing the methyl group (C3) resonates at approximately δ 140 ppm. The other aromatic carbons appear in the typical range of δ 110-130 ppm. The carbons of the allyl group are also clearly distinguishable: the methylene carbon bonded to oxygen (-O-CH₂) appears around δ 69 ppm, the internal vinyl carbon (-CH=) at approximately δ 133 ppm, and the terminal vinyl carbon (=CH₂) at about δ 117 ppm. The methyl carbon provides a characteristic upfield signal around δ 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic (C1, attached to -O)~158
Aromatic (C3, attached to -CH₃)~140
Aromatic (C5)~129
Aromatic (C4)~121
Aromatic (C6)~116
Aromatic (C2)~112
Allyl (-CH=)~133
Allyl (=CH₂)~117
Allyl (-O-CH₂-)~69
Methyl (Ar-CH₃)~21

Advanced Two-Dimensional NMR Techniques for Connectivity

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms. youtube.comyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. In a COSY spectrum of this compound, cross-peaks would confirm the coupling between the protons of the allyl group: the -O-CH₂- protons would show a correlation to the -CH= proton, which in turn would show correlations to the terminal =CH₂ protons. This allows for the complete assignment of the allylic spin system.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would show a cross-peak for each C-H bond in the molecule, definitively linking the proton signals from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum. For example, the proton signal at ~2.3 ppm would correlate with the carbon signal at ~21 ppm, confirming their assignment as the methyl group.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Quantification and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an ideal method for analyzing the purity of this compound and identifying byproducts in a reaction mixture.

In a GC-MS analysis, the sample is first vaporized and separated based on boiling point and polarity on a GC column. This compound will elute at a specific retention time under a given set of conditions. After elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process forms a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound (148.20 g/mol ). nih.gov

The high energy of electron impact also causes the molecular ion to break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a fingerprint for the molecule. For this compound, key fragmentation pathways would include cleavage of the ether bond. A prominent peak might be observed at m/z 107, corresponding to the tolyl fragment [CH₃C₆H₄O]⁺, and another at m/z 41, corresponding to the allyl cation [C₃H₅]⁺.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/zPossible Ion StructureNotes
148[C₁₀H₁₂O]⁺Molecular Ion (M⁺)
107[CH₃C₆H₄O]⁺Loss of allyl radical (•C₃H₅)
77[C₆H₅]⁺Loss of methyl and allyloxy groups
41[C₃H₅]⁺Allyl cation

High-Resolution Mass Spectrometry for Exact Mass Determination

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact mass and, consequently, the unambiguous elemental composition of a molecule.

The calculated exact mass of this compound (C₁₀H₁₂O) is 148.088815 Da. nih.gov An HRMS measurement yielding a value very close to this, such as 148.0885, would confirm the molecular formula C₁₀H₁₂O and rule out other possible formulas that might have the same nominal mass of 148 (e.g., C₉H₈O₂, exact mass 148.05243 Da). This capability is crucial for confirming the identity of a newly synthesized compound or for characterizing unknown substances.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the analytical characterization of "this compound" and the components of its reaction mixtures. These methodologies facilitate the separation of the target analyte from starting materials, solvents, catalysts, and byproducts, which is a prerequisite for accurate purity assessment and quantitative analysis. The selection of an appropriate chromatographic method, primarily Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is contingent upon the volatility, thermal stability, and polarity of the compounds of interest.

Gas Chromatography (GC) for Quantitative Analysis of Reaction Mixtures

Gas Chromatography (GC) is a premier analytical technique for the separation and quantification of volatile and thermally stable compounds. It is exceptionally well-suited for monitoring reactions involving "this compound," such as its Claisen rearrangement to form isomeric allylphenols. Separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase coated on the inner wall of a capillary column.

Detailed Research Findings: For quantitative analysis of reaction mixtures containing "this compound," a GC system equipped with a Flame Ionization Detector (FID) is standard. The FID provides high sensitivity and a broad linear dynamic range for organic analytes. When structural elucidation of unknown products or impurities is necessary, a Mass Spectrometer (MS) is employed as the detector, offering definitive identification based on mass-to-charge ratio and fragmentation patterns.

The choice of the GC column is critical for achieving adequate separation. A mid-polarity capillary column, such as one with a cyanopropylphenyl-based stationary phase, can be effective for resolving aromatic isomers. Temperature programming of the GC oven is typically employed, starting at a lower temperature to separate volatile components and gradually increasing to elute less volatile compounds like the rearranged phenolic products.

Quantitative analysis is often performed using the internal standard method to ensure high precision and accuracy. A chemically inert compound with a retention time distinct from other components in the mixture is added at a known concentration to all samples and standards. This approach effectively corrects for variations in injection volume and detector response.

Interactive Data Table: Illustrative GC Parameters for Analysis of a Reaction Mixture

ParameterValue
Column Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium
Inlet Temperature 250°C
Split Ratio 50:1
Oven Program 100°C (hold 1 min), ramp at 15°C/min to 250°C (hold 3 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Internal Standard Tetradecane

Interactive Data Table: Exemplary Retention Data for a Simulated Reaction Mixture

CompoundRetention Time (min)
This compound8.7
Tetradecane (Internal Standard)10.2
2-Allyl-5-methylphenol11.5

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Products

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile, thermally labile, or high molecular weight compounds that may be generated during reactions of "this compound." HPLC separates components of a mixture based on their distribution between a solid stationary phase, packed into a column, and a liquid mobile phase pumped through it.

Detailed Research Findings: Reactions involving "this compound" may sometimes yield oligomeric or polymeric byproducts that are unsuitable for GC analysis. In such cases, reversed-phase HPLC is the most common and effective technique. This method utilizes a non-polar stationary phase, typically octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, and a polar mobile phase.

The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to effectively separate compounds with a wide range of polarities. To improve the peak shape of phenolic compounds, a small amount of an acid, like formic acid or trifluoroacetic acid, is frequently added to the mobile phase. Detection is most commonly performed with a UV-Vis detector, as the aromatic moieties in the analytes absorb light in the ultraviolet region. A Diode Array Detector (DAD) can be particularly advantageous as it provides UV spectra for each peak, aiding in compound identification.

Interactive Data Table: Representative HPLC Conditions for Purity Assessment

ParameterValue
Column C18 reverse-phase (150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% (v/v) Formic Acid
Mobile Phase B Acetonitrile with 0.1% (v/v) Formic Acid
Gradient Program Start at 40% B, increase to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 272 nm

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

In-situ spectroscopic techniques provide a powerful means to monitor chemical reactions as they occur, offering real-time data on the concentrations of reactants, intermediates, and products without the need for manual sampling. This continuous monitoring is invaluable for understanding reaction kinetics, elucidating mechanisms, and optimizing process parameters.

Detailed Research Findings: For a reaction like the Claisen rearrangement of "this compound," which is often thermally induced, several in-situ spectroscopic methods can be applied.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This is a widely used technique for real-time reaction monitoring. An ATR probe is inserted directly into the reaction vessel, and the infrared spectrum of the reaction mixture is recorded continuously. The progress of the rearrangement can be followed by monitoring the decrease in the intensity of characteristic vibrational bands of the starting material (e.g., the asymmetric C-O-C stretch of the aryl allyl ether) and the concurrent increase in the bands of the product (e.g., the broad O-H stretch of the resulting phenol).

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers detailed structural information about the species present in a reaction mixture over time. By placing a reaction tube directly into the NMR spectrometer and acquiring spectra at regular intervals, it is possible to track the disappearance of specific proton or carbon signals of "this compound" and the appearance of new signals corresponding to the rearranged product. This provides a highly quantitative measure of reaction progress.

These techniques allow for the generation of concentration-time profiles, from which kinetic parameters such as reaction rates and activation energies can be determined.

Interactive Data Table: Key Spectroscopic Markers for In-situ Monitoring of the Claisen Rearrangement

TechniqueSpectroscopic Marker for Reactant (this compound)Spectroscopic Marker for Product (2-Allyl-5-methylphenol)
ATR-FTIR Decrease in absorbance of ether C-O-C stretch (~1245 cm⁻¹)Increase in absorbance of phenolic O-H stretch (~3450 cm⁻¹)
¹H NMR Decrease in integral of allylic -O-CH₂- proton signal (~4.5 ppm)Increase in integral of phenolic -OH proton signal (~5.1 ppm)

Derivatization and Advanced Synthetic Utility of 3 Methyl Allyloxybenzene

Synthesis of Dihydrobenzofuran Derivatives from 3-Methyl-allyloxybenzene Precursors

The primary route to dihydrobenzofuran derivatives from this compound involves a thermal Claisen rearrangement followed by an intramolecular cyclization. The Claisen rearrangement is a concerted, pericyclic organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allylphenol. organic-chemistry.orglibretexts.org Heating this compound initiates the migration of the allyl group from the oxygen atom to one of the adjacent ortho positions on the aromatic ring.

Due to the meta-position of the methyl group in this compound, two possible ortho-allylphenol intermediates can be formed: 2-allyl-3-methylphenol and 2-allyl-5-methylphenol. The regioselectivity of this rearrangement is influenced by both steric and electronic factors. Subsequent intramolecular hydroalkoxylation of the allyl group's double bond by the phenolic hydroxyl group, often acid-catalyzed, leads to the formation of the dihydrobenzofuran ring.

Formation of 2,6-dimethyl-2,3-dihydrobenzofuran

The formation of 2,6-dimethyl-2,3-dihydrobenzofuran proceeds through the initial formation of the 2-allyl-3-methylphenol intermediate. The subsequent acid-catalyzed cyclization of this intermediate leads to the desired dihydrobenzofuran derivative. The reaction sequence is outlined below:

Step 1: Claisen Rearrangement

Reactant: this compound

Conditions: Thermal (typically >200 °C)

Product: 2-allyl-3-methylphenol

Step 2: Intramolecular Cyclization

Reactant: 2-allyl-3-methylphenol

Conditions: Acid catalyst (e.g., formic acid, Lewis acids)

Product: 2,6-dimethyl-2,3-dihydrobenzofuran

ReactantIntermediateProduct
This compound2-allyl-3-methylphenol2,6-dimethyl-2,3-dihydrobenzofuran

Formation of 2,5-dimethyl-2,3-dihydrobenzofuran

Analogously, the synthesis of 2,5-dimethyl-2,3-dihydrobenzofuran involves the formation of the 2-allyl-5-methylphenol intermediate from the Claisen rearrangement of this compound. This is followed by the acid-catalyzed intramolecular cyclization to yield the final product.

Step 1: Claisen Rearrangement

Reactant: this compound

Conditions: Thermal (typically >200 °C)

Product: 2-allyl-5-methylphenol

Step 2: Intramolecular Cyclization

Reactant: 2-allyl-5-methylphenol

Conditions: Acid catalyst (e.g., formic acid, Lewis acids)

Product: 2,5-dimethyl-2,3-dihydrobenzofuran

ReactantIntermediateProduct
This compound2-allyl-5-methylphenol2,5-dimethyl-2,3-dihydrobenzofuran

Subsequent Chemical Transformations of Reaction Products

The synthesized dimethyl-dihydrobenzofuran scaffolds are versatile intermediates that can undergo a variety of chemical transformations, allowing for the introduction of further chemical complexity.

Further Functionalization of Cyclized Scaffolds

The dihydrobenzofuran core and the aromatic ring are amenable to various functionalization reactions. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can introduce substituents onto the benzene (B151609) ring. The positions of these substitutions will be directed by the existing methyl and ether groups. Furthermore, the benzylic positions of the methyl groups can be sites for radical halogenation, opening pathways for further derivatization. The dihydrofuran ring itself can also be functionalized, for instance, through oxidation to introduce carbonyl or hydroxyl groups.

Investigation of Ring-Opening Reactions of Formed Heterocycles

The dihydrobenzofuran ring can be cleaved under specific conditions to yield substituted phenolic compounds. researchgate.net These ring-opening reactions can be achieved through various methods, including reductive cleavage using strong reducing agents or through oxidative cleavage. The specific products of these reactions will depend on the reagents and conditions employed, potentially leading to ortho-substituted phenols with functionalized side chains, which are valuable synthetic intermediates.

Role as a Versatile Precursor in Complex Organic Synthesis

This compound, through its conversion to dihydrobenzofuran derivatives, serves as a key starting material in the multi-step synthesis of more complex molecules. The dihydrobenzofuran motif is a common structural feature in a wide range of natural products and biologically active compounds. By leveraging the initial Claisen rearrangement and cyclization, and then employing a sequence of functionalization and ring-modification reactions, synthetic chemists can access intricate molecular frameworks. The ability to generate specific isomers of dimethyl-dihydrobenzofuran from a single precursor adds to its versatility, allowing for divergent synthetic strategies.

Construction of Substituted Aromatic and Heterocyclic Systems

The synthetic journey from this compound to more complex structures commences with the Claisen rearrangement, a powerful organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that proceeds upon heating. This reaction transforms this compound into 2-allyl-5-methylphenol, a key intermediate that serves as the foundation for subsequent synthetic elaborations. libretexts.orgwikipedia.org The presence of both a nucleophilic hydroxyl group and a reactive allyl substituent in 2-allyl-5-methylphenol allows for a variety of cyclization strategies to construct valuable heterocyclic cores, particularly substituted benzofurans and their dihydro counterparts.

Palladium-catalyzed oxidative cyclization represents a prominent method for the conversion of 2-allyl-5-methylphenol into dihydrobenzofuran derivatives. These reactions, often referred to as Wacker-type cyclizations, involve the intramolecular attack of the phenolic oxygen onto the palladium-activated allyl double bond. This process typically yields 2,3-dihydro-2,6-dimethylbenzofuran, a key structural motif in various natural products and biologically active molecules. The efficiency and outcome of this cyclization are influenced by the specific palladium catalyst, co-oxidants, and reaction conditions employed.

For instance, the palladium-catalyzed carboalkoxylation of 2-allylphenols provides a versatile route to functionalized 2,3-dihydrobenzofurans. nih.gov This method couples the 2-allylphenol (B1664045) with an aryl triflate in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond and the heterocyclic ring in a single step. While specific data for 2-allyl-5-methylphenol is not extensively detailed in readily available literature, the general applicability of this method to substituted 2-allylphenols suggests its utility in this context. The diastereoselectivity of such reactions, particularly when the allyl group is substituted, is a key consideration. nih.gov

Another innovative approach involves a photoinduced cascade reaction of 2-allylphenol derivatives to produce 2,3-dihydrobenzofurans under mild conditions. nih.gov This metal-free method utilizes the photochemical activity of in situ generated phenolate (B1203915) anions. The reaction of a 2-allylphenol with a suitable radical precursor, such as an α-iodo sulfone, initiates a cascade involving radical addition and subsequent intramolecular nucleophilic substitution to furnish the dihydrobenzofuran ring system. nih.gov

The following table summarizes representative palladium-catalyzed cyclization reactions of ortho-allylphenols, providing a basis for the expected transformations of 2-allyl-5-methylphenol.

Starting Material (General)Reagents and ConditionsProduct (General)Yield (%)Diastereomeric Ratio (dr)
2-AllylphenolPd(OAc)₂, Aryl-OTf, CPhos, K₃PO₄, Toluene (B28343), 100 °C3-Arylmethyl-2,3-dihydrobenzofuranGood5:1 to >20:1
2-Allylphenol derivativeα-Iodo sulfone, K₂CO₃, MeCN, Blue LEDs2-(Sulfonylmethyl)-2,3-dihydrobenzofuranup to 69%N/A

Stereoselective Synthesis Utilizing this compound Derivatives

The synthesis of enantiomerically pure or enriched compounds is a critical objective in modern organic chemistry, particularly in the context of medicinal chemistry where stereochemistry often dictates biological activity. The derivatives of this compound, specifically the intermediate 2-allyl-5-methylphenol, offer opportunities for stereoselective synthesis, primarily in the construction of chiral 2,3-dihydrobenzofuran (B1216630) scaffolds.

The palladium-catalyzed carboalkoxylation of 2-allylphenols, as mentioned previously, can exhibit diastereoselectivity, particularly when the allyl group is substituted. nih.gov The choice of ligands on the palladium catalyst can influence the stereochemical outcome of the cyclization. While detailed studies on the stereoselective cyclization of 2-allyl-5-methylphenol itself are not extensively documented, the principles established for related ortho-allylphenols are directly applicable. The formation of trans-2,3-disubstituted dihydrobenzofurans is often favored in these reactions. nih.gov

Furthermore, the development of enantioselective intramolecular hydroarylation reactions provides a powerful tool for the synthesis of chiral dihydrobenzofurans. For instance, iridium-catalyzed asymmetric intramolecular hydroarylation of substrates derived from ortho-allylphenols can lead to the formation of 3-substituted dihydrobenzofurans with high enantioselectivity. These reactions often utilize chiral phosphine (B1218219) ligands to induce asymmetry. The general strategy involves the conversion of the allyl group into a suitable tether that can undergo a stereocontrolled cyclization.

The following table illustrates the potential for stereoselective synthesis based on established methods for related ortho-allylphenol derivatives.

Substrate ClassCatalytic SystemProduct TypeEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
2-AllylphenolsPd(0)/Chiral Ligand + Aryl-OTfChiral 3-Arylmethyl-2,3-dihydrobenzofuransModerate to high dr
ortho-AlkenylphenolsIr(I)/Chiral Bisphosphine LigandChiral 3-Substituted-2,3-dihydrobenzofuransHigh ee

Application in the Modular Assembly of Advanced Organic Scaffolds

The concept of modular synthesis involves the assembly of complex molecules from smaller, well-defined building blocks or modules. This approach allows for the rapid generation of molecular diversity and the systematic exploration of structure-activity relationships. The derivatives of this compound, particularly the versatile intermediate 2-allyl-5-methylphenol, can serve as a key module in the synthesis of more complex natural products and other advanced organic scaffolds.

The 2,6-dimethyl-2,3-dihydrobenzofuran core, accessible from this compound, is a recurring motif in a number of biologically active natural products. By employing the synthetic strategies outlined above, this core can be synthesized and then further functionalized. The initial aromatic ring of this compound provides a stable anchor, while the subsequent formation of the heterocyclic ring introduces new points for chemical modification.

For example, the palladium-catalyzed coupling and cyclization strategies allow for the introduction of various aryl or other functional groups at specific positions of the dihydrobenzofuran scaffold. nih.gov This modularity enables the synthesis of a library of related compounds by simply varying the coupling partner in the reaction. Such a library can be invaluable for drug discovery programs.

While direct, comprehensive examples of the modular assembly of a specific complex natural product starting from this compound are not readily found in broad searches, the synthetic utility of the derived 2-allyl-5-methylphenol as a building block is evident from the general methodologies developed for ortho-allylphenols. The ability to construct the core heterocyclic structure and introduce diversity through subsequent reactions underscores the potential of this compound derivatives in the modular assembly of advanced organic scaffolds.

Theoretical and Computational Chemistry Studies of 3 Methyl Allyloxybenzene

Molecular Dynamics Simulations of Reaction Environments and Solvation Effects

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of dynamic processes, including the influence of the surrounding environment on a reaction. nih.govauburn.edu

For the Claisen rearrangement of 3-Methyl-allyloxybenzene, MD simulations are particularly useful for understanding solvation effects. It has been observed experimentally that polar solvents, especially water, can significantly accelerate this reaction. nih.govnih.gov MD simulations, often in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework, can model the explicit interactions between the rearranging solute and individual solvent molecules. auburn.edu Such simulations have shown that the transition state is stabilized by enhanced hydrogen bonding from solvent molecules compared to the ground state reactant. uq.edu.aunih.gov DFT calculations incorporating a polarizable continuum solvent model alongside a few explicit solvent molecules have been effective in describing the decrease in the activation energy due to solvation. nih.gov These studies suggest that including at least two explicit water molecules is necessary to capture the key hydrogen bonding interactions that are not fully accounted for by continuum models alone. nih.gov

Computational Modeling of Catalyst-Substrate Interactions and Binding Energies

Computational chemistry is a vital tool for designing and understanding catalysts. For the Claisen rearrangement, which can be accelerated by Lewis and Brønsted acids, computational models can elucidate the mechanism of catalysis and predict the efficacy of new catalysts. nih.govnih.gov

DFT calculations can model the interaction between a catalyst and the this compound substrate. For example, in hydrogen-bond donor catalysis, computations can reveal how the catalyst pre-organizes the substrate and stabilizes the developing negative charge on the ether oxygen in the transition state. nih.gov Studies have successfully modeled the effect of various catalysts, including simple protons, ammonium (B1175870) ions, ureas, and Lewis acids like boron trifluoride, on the reaction barrier. uq.edu.au In a study on a designed spiroligozyme catalyst, theoretical calculations correctly predicted the most active catalyst, showing that favorable interactions with the transition state were responsible for the observed rate enhancement. nih.gov Similarly, computations have been used to support mechanisms for cationic Claisen rearrangements catalyzed by borate (B1201080) salts, which proceed through the formation of a silyloxonium intermediate. nih.gov These models allow for the calculation of binding energies between the catalyst and substrate, providing quantitative measures of the interaction strength.

Predictive Modeling of Spectroscopic Properties and Reaction Selectivity

Beyond mechanistic insights, computational models can be used to predict specific, measurable properties. This includes spectroscopic data and the selectivity of chemical reactions.

For this compound, DFT and ab initio methods can predict vibrational frequencies (IR spectra) and NMR chemical shifts. researchgate.netnih.gov Algorithms have been developed that use ab initio calculations to predict the NMR shielding of protons in proximity to substituted benzene (B151609) rings, which could be applied to the complex conformational environment of this molecule. nih.govresearchgate.net

Predicting reaction selectivity is a key application of computational chemistry. For the Claisen rearrangement of this compound, the allyl group can migrate to either the C2 or C6 position. DFT calculations of the respective transition state energies are highly effective at predicting this regioselectivity. researchgate.net Studies on various meta-substituted systems have shown that both electronic and steric effects govern the outcome, and these calculations can correctly predict the experimentally observed major product. nih.govnih.gov For example, in meta-allyloxy aryl ketones, an electron-withdrawing carbonyl group strongly directs the rearrangement to the more hindered ortho position, an effect that DFT calculations attribute to electronic factors. nih.gov These predictive capabilities are crucial for synthetic planning and for understanding the fundamental principles that control chemical reactivity. nih.gov

Sustainable and Green Chemistry Aspects of 3 Methyl Allyloxybenzene Transformations

Development of Atom-Economical and Waste-Minimizing Synthetic Routes

Atom economy is a core principle of green chemistry that assesses the efficiency of a chemical reaction by measuring the amount of starting material that becomes incorporated into the desired product. primescholars.com Reactions with high atom economy are inherently waste-minimizing.

The Claisen rearrangement of 3-Methyl-allyloxybenzene to 2-allyl-3-methylphenol is an excellent example of an atom-economical reaction. libretexts.orgprimescholars.com As an intramolecular rearrangement, it theoretically proceeds with 100% atom economy, as all atoms of the reactant are reorganized to form the product without the generation of any byproducts. primescholars.com This contrasts sharply with classical multi-step synthetic sequences that might be used to achieve similar products, which often involve stoichiometric reagents and produce significant waste streams, such as salts from condensation reactions.

Table 1: Comparison of Atom Economy in Synthetic Transformations
TransformationReaction TypeReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Claisen Rearrangement nih.govnih.gov-Sigmatropic RearrangementThis compound2-allyl-3-methylphenolNone100%
Williamson Ether Synthesis (Precursor Synthesis)Nucleophilic SubstitutionSodium 3-methylphenoxide, Allyl bromideThis compoundSodium bromide (NaBr)~59%

Exploration of Solvent-Free Reactions and Alternative Reaction Media

Traditional organic synthesis often relies on large volumes of volatile organic solvents (VOCs), which pose environmental and health risks. itmedicalteam.pl A key goal of green chemistry is to eliminate or replace these solvents with safer alternatives or to conduct reactions under solvent-free conditions. nih.govias.ac.in

For the Claisen rearrangement of aryl allyl ethers, which typically requires high temperatures (150-300 °C), high-boiling solvents like 1,2-dichlorobenzene (B45396) or N,N-diethylaniline have been traditionally used. semanticscholar.org However, research has demonstrated the viability of greener alternatives. For instance, propylene (B89431) carbonate, a non-toxic and biodegradable solvent, has been shown to promote the thermal Claisen rearrangement of allyl-aryl ethers, enhancing product yields and significantly reducing reaction times compared to conventional solvents. semanticscholar.org

Solvent-free, or "neat," conditions are another highly effective green approach, often facilitated by microwave irradiation or mechanical grinding. itmedicalteam.plias.ac.indergipark.org.tr These methods can accelerate reaction rates, reduce energy consumption, and simplify product purification by eliminating the solvent removal step. itmedicalteam.pl Other advanced media, such as supercritical carbon dioxide (scCO₂) and ionic liquids, offer further possibilities. libretexts.orgdigitallibrary.co.in Supercritical CO₂ is a non-toxic, non-flammable medium from which the product can be easily separated by depressurization, while certain ionic liquids can serve as both solvent and catalyst, with the potential for recycling. libretexts.orgorganic-chemistry.org

Table 2: Alternative Reaction Media for Aryl Allyl Ether Transformations
Reaction MediumTypical ConditionsAdvantagesReference Example
Solvent-Free (Neat)Thermal or Microwave HeatingNo solvent waste, simplified workup, potential for rate enhancement. itmedicalteam.plBiginelli's reaction has been shown to proceed efficiently at 100-105°C without solvent or catalyst. itmedicalteam.pl
Propylene CarbonateThermal Heating (~200 °C)Biodegradable, non-toxic, enhances yield and reduces reaction time. semanticscholar.orgUsed as a green medium for thermal aromatic Claisen rearrangements. semanticscholar.org
Ionic LiquidsVaries with IL; mild to high temp.Low volatility, recyclable, can have catalytic activity. digitallibrary.co.inorganic-chemistry.orgGeminal dicationic ionic liquids used as solvents for high-temperature reactions. organic-chemistry.org
Supercritical CO₂High pressure (>73.8 atm), >31.1 °CNon-toxic, non-flammable, easy product separation. libretexts.orgCan be used as a reaction medium for various organic reactions. libretexts.org

Design of Catalytic Systems for Enhanced Sustainability

A variety of catalysts have been developed to promote the rearrangement of aryl allyl ethers under milder conditions. Simple, inexpensive, and non-toxic metal catalysts, such as zinc powder, have proven effective. benthamopen.com Research has shown that zinc powder can catalyze the Claisen rearrangement efficiently at a significantly lower temperature (55 °C), and the catalyst can be recovered and recycled multiple times without a significant loss of activity. benthamopen.com Other accessible and environmentally benign catalysts include molecular iodine, which can activate allyl aryl ethers for rearrangement and subsequent cyclization reactions. researchgate.net

More complex Lewis acids, including alkaline-earth-metal salts like magnesium or calcium triflates, have also been patented for this purpose, offering effective catalysis without the use of more toxic heavy metals. google.com The development of these catalytic systems is crucial for transforming a classically high-temperature reaction into a more energy-efficient and sustainable industrial process.

Table 3: Catalytic Systems for the Claisen Rearrangement of Aryl Allyl Ethers
Catalyst SystemTypical Reaction ConditionsKey Sustainability AdvantagesReference
Zinc Powder55 °C, liquid phaseNon-toxic, inexpensive, recyclable (up to six times), mild conditions. benthamopen.com
Molecular Iodine (I₂)Room temp. to mild heatingReadily available, metal-free, activates ether for rearrangement. researchgate.net
Alkaline-Earth-Metal Triflates (e.g., Mg(OTf)₂)Solvent or solvent-freeEffective Lewis acids, avoids toxic heavy metals. google.com
Borate (B1201080) Salts (e.g., [Ph₃C]⁺[B(C₆F₅)₄]⁻)80 °CEnables tandem C-O coupling/Claisen cascade reactions, good for constructing hindered C-C bonds. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methyl-allyloxybenzene, and how can reaction efficiency be optimized?

  • Methodological Answer : A widely used approach involves alkylation of a phenolic precursor (e.g., 3-methylphenol) with allyl bromide in the presence of a base like potassium carbonate. Solvents such as acetone or dimethylformamide (DMF) are employed under reflux conditions (60–80°C). Reaction efficiency depends on factors like stoichiometric ratios, solvent polarity, and catalyst selection. For optimization, systematic variation of reaction time (12–24 hours) and temperature is recommended, followed by purification via column chromatography or fractional distillation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR analysis identifies allyl protons (δ 5.8–6.0 ppm as a multiplet) and methoxy groups (δ 3.7–3.9 ppm as a singlet). Coupling constants (J) confirm allyl geometry.
  • IR Spectroscopy : Stretching vibrations for C-O (1250–1050 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) validate functional groups.
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., allyl group loss) confirm molecular weight and structural motifs. Cross-referencing with databases (e.g., NIST Chemistry WebBook) enhances accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store in cool (<25°C), dark conditions to avoid photodegradation.
  • Waste Disposal : Segregate organic waste and neutralize acidic/byproduct residues before disposal. Collaborate with certified waste management services for environmentally compliant practices.
  • Emergency Response : Use fume hoods for synthesis, and equip labs with eyewash stations and chemical spill kits. Consult SDS guidelines for first-aid measures (e.g., skin/eye irrigation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound under similar synthetic conditions?

  • Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst purity). To address this:

Replicate Experiments : Standardize reagent sources and equipment (e.g., anhydrous solvent systems).

Analytical Validation : Use HPLC or GC-MS to quantify byproducts and assess reaction completeness.

Statistical Analysis : Apply factorial design to identify critical parameters (e.g., temperature vs. base strength).
Iterative refinement of protocols, coupled with peer review of methodology, enhances reproducibility .

Q. What advanced purification techniques ensure high purity (>99%) of this compound for sensitive applications (e.g., catalysis or medicinal chemistry)?

  • Methodological Answer :

  • High-Vacuum Distillation : Effective for separating volatile impurities with boiling points close to the target compound.
  • Preparative HPLC : Ideal for isolating isomers or trace contaminants using C18 columns and gradient elution (acetonitrile/water).
  • Recrystallization : Optimize solvent pairs (e.g., hexane/ethyl acetate) for crystal lattice selectivity.
    Purity validation via melting point analysis and differential scanning calorimetry (DSC) is critical .

Q. How can environmental impact assessments for this compound be conducted, and what biomarkers are relevant for ecotoxicological studies?

  • Methodological Answer :

  • Aquatic Toxicity Testing : Use Daphnia magna or algae models to determine LC₅₀/EC₅₀ values under OECD guidelines.
  • Biomarkers : Measure oxidative stress markers (e.g., glutathione peroxidase activity) in exposed organisms.
  • Degradation Studies : Investigate photolytic/hydrolytic pathways via LC-MS/MS to identify persistent metabolites.
    Cross-disciplinary collaboration with environmental chemists ensures robust risk assessment frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.